molecular formula C8H11ClN4O2 B10955708 4-[(chloroacetyl)amino]-1-ethyl-1H-pyrazole-5-carboxamide

4-[(chloroacetyl)amino]-1-ethyl-1H-pyrazole-5-carboxamide

Cat. No.: B10955708
M. Wt: 230.65 g/mol
InChI Key: RMGLYWVQMKFHIM-UHFFFAOYSA-N
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Description

4-[(2-Chloroacetyl)amino]-1-ethyl-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a chloroacetyl group, an ethyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Chloroacetyl)amino]-1-ethyl-1H-pyrazole-5-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Chloroacetyl Group: The chloroacetyl group can be introduced by reacting the pyrazole derivative with chloroacetyl chloride in the presence of a base such as triethylamine.

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the chloroacetylated pyrazole with an amine, such as ethylamine, under suitable conditions.

Industrial Production Methods

Industrial production of 4-[(2-Chloroacetyl)amino]-1-ethyl-1H-pyrazole-5-carboxamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Chloroacetyl)amino]-1-ethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

4-[(2-Chloroacetyl)amino]-1-ethyl-1H-pyrazole-5-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, analgesic, and antipyretic agent.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding assays.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex pyrazole derivatives with potential pharmaceutical applications.

    Industrial Applications: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(2-Chloroacetyl)amino]-1-ethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The chloroacetyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to enzyme inhibition. The pyrazole ring can interact with receptor sites, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-Bromoacetyl)amino]-1-ethyl-1H-pyrazole-5-carboxamide
  • 4-[(2-Iodoacetyl)amino]-1-ethyl-1H-pyrazole-5-carboxamide
  • 4-[(2-Fluoroacetyl)amino]-1-ethyl-1H-pyrazole-5-carboxamide

Comparison

  • Chloroacetyl vs. Bromoacetyl/Iodoacetyl/Fluoroacetyl : The chloroacetyl group is less reactive compared to bromoacetyl and iodoacetyl groups but more reactive than the fluoroacetyl group. This affects the compound’s reactivity and potential applications.
  • Biological Activity : The presence of different halogen atoms can influence the compound’s biological activity, with each halogen imparting different pharmacokinetic and pharmacodynamic properties.
  • Stability : The chloroacetyl derivative is generally more stable than its bromoacetyl and iodoacetyl counterparts, making it more suitable for certain applications.

Properties

Molecular Formula

C8H11ClN4O2

Molecular Weight

230.65 g/mol

IUPAC Name

4-[(2-chloroacetyl)amino]-2-ethylpyrazole-3-carboxamide

InChI

InChI=1S/C8H11ClN4O2/c1-2-13-7(8(10)15)5(4-11-13)12-6(14)3-9/h4H,2-3H2,1H3,(H2,10,15)(H,12,14)

InChI Key

RMGLYWVQMKFHIM-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)NC(=O)CCl)C(=O)N

Origin of Product

United States

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